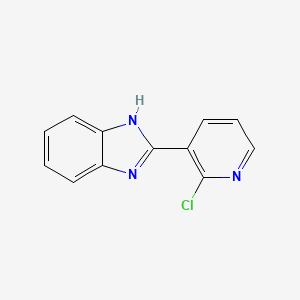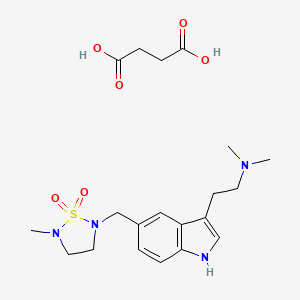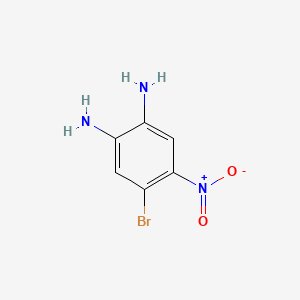
4-Bromo-5-nitrobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrN3O2 It is a derivative of benzene, featuring both bromine and nitro functional groups attached to the aromatic ring
Mechanism of Action
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to yield a substituted benzene ring .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of “4-Bromo-5-nitrobenzene-1,2-diamine”. For instance, it is recommended to store this compound in a dark place, sealed and dry, at a temperature between 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-nitrobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the synthesis of imidazoles and other heterocyclic compounds . It interacts with various enzymes and proteins, facilitating electrophilic aromatic substitution reactions. The compound’s bromine and nitro groups make it a suitable candidate for reactions involving nucleophilic substitution and electrophilic addition. These interactions are crucial for the formation of stable intermediates in biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. The compound has been observed to affect gene expression, leading to alterations in cellular metabolism. In particular, this compound can induce oxidative stress in cells, impacting their overall function and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate is stabilized by charge delocalization, allowing the compound to participate in various electrophilic substitution reactions. Additionally, the nitro group can undergo reduction, leading to the formation of reactive intermediates that further influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Over extended periods, this compound may undergo degradation, resulting in the formation of by-products that can affect cellular function. Long-term studies have shown that the compound can induce chronic oxidative stress, leading to alterations in cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Studies have shown that high doses of this compound can cause oxidative damage to tissues, leading to inflammation and cell death. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity increases dramatically .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis of heterocyclic compounds. The compound interacts with enzymes such as cytochrome P450, facilitating its conversion into reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific compartments. Transport proteins such as ABC transporters may play a role in the efflux of the compound from cells, influencing its overall distribution and localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Understanding the subcellular distribution of the compound is essential for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine typically involves a multi-step process. One common method starts with the nitration of 4-bromoaniline to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amine. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and reducing agents such as iron powder or tin chloride in hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The amine groups can be oxidized to form nitroso or nitro compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Iron powder or tin chloride in hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-substituted-5-nitrobenzene-1,2-diamines.
Reduction: 4-Bromo-5-aminobenzene-1,2-diamine.
Oxidation: 4-Bromo-5-nitrosobenzene-1,2-diamine or this compound.
Scientific Research Applications
4-Bromo-5-nitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitroaniline
- 4-Bromo-3-nitroaniline
- 4-Bromo-2-chloro-3-nitroaniline
Uniqueness
The presence of both bromine and nitro groups in the 1,2-diamine configuration provides distinct chemical properties compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-5-nitrobenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXKPRVKQPWQOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90764841 |
Source


|
| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113269-07-1 |
Source


|
| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
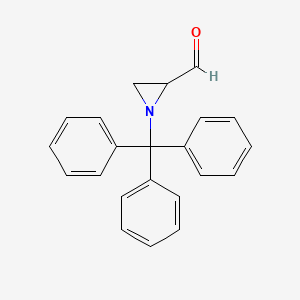
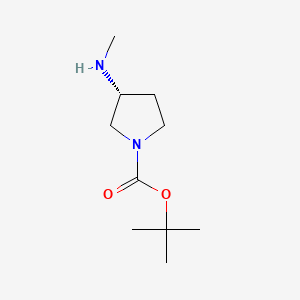
![2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese;hydrochloride](/img/structure/B599828.png)
![2-[4-(1-Methylethyl)phenyl]-6-phenyl-4h-thiopyran-4-one 1,1-dioxide](/img/structure/B599830.png)
![4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B599831.png)
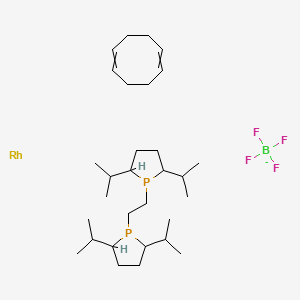
![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/new.no-structure.jpg)
